molecular formula C28H43ClN4O8S2 B12777964 Torrat CAS No. 72416-03-6

Torrat

Katalognummer: B12777964
CAS-Nummer: 72416-03-6
Molekulargewicht: 663.2 g/mol
InChI-Schlüssel: AYEZWNNLBRBUIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Torrat is a coordination compound that plays a significant role in various fields of chemistry, biology, and industry. Coordination compounds consist of one or more metals bound to one or more Lewis base ligands. These compounds are essential in many biochemical systems and industrial applications .

Vorbereitungsmethoden

The synthesis of Torrat involves several methods, including:

Analyse Chemischer Reaktionen

Torrat undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions of this compound can lead to the formation of simpler compounds.

    Substitution: this compound can undergo substitution reactions where one ligand is replaced by another. .

Wirkmechanismus

The mechanism of action of Torrat involves its ability to form stable complexes with various ligands. These complexes can interact with molecular targets and pathways, leading to specific biochemical effects. For example, this compound can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function .

Vergleich Mit ähnlichen Verbindungen

Torrat is unique compared to other coordination compounds due to its specific ligand-metal interactions and stability. Similar compounds include:

These compounds share similarities in their coordination chemistry but differ in their specific metal-ligand interactions and applications.

Eigenschaften

CAS-Nummer

72416-03-6

Molekularformel

C28H43ClN4O8S2

Molekulargewicht

663.2 g/mol

IUPAC-Name

6-chloro-3-(2-methylpropyl)-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-2,3,6-trimethylphenyl] acetate

InChI

InChI=1S/C17H27NO4.C11H16ClN3O4S2/c1-10(2)18-8-15(20)9-21-16-7-11(3)17(22-14(6)19)13(5)12(16)4;1-6(2)3-11-14-8-4-7(12)9(20(13,16)17)5-10(8)21(18,19)15-11/h7,10,15,18,20H,8-9H2,1-6H3;4-6,11,14-15H,3H2,1-2H3,(H2,13,16,17)

InChI-Schlüssel

AYEZWNNLBRBUIE-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1OC(=O)C)C)C)OCC(CNC(C)C)O.CC(C)CC1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.